5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole is an organic compound that features a biphenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole typically involves the reaction of 4-bromo-1,1’-biphenyl with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to yield the triazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
1,2,4-Triazole: A five-membered ring containing three nitrogen atoms.
Ethoxybenzene: A benzene ring with an ethoxy group attached.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole is unique due to its combination of a biphenyl group and a triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62036-12-8 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-ethoxy-5-(4-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O/c1-2-20-16-17-15(18-19-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18,19) |
InChI Key |
LMWUDJWHNUMYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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